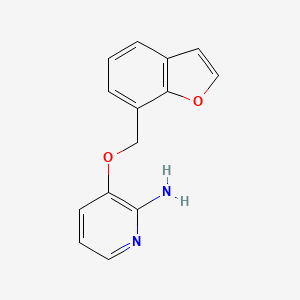![molecular formula C20H18FN3OS B12591877 N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12591877.png)
N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide is a synthetic organic compound characterized by its unique structure, which includes an allyl group, a fluorophenyl group, and a quinazolinyl sulfanyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization includes controlling reaction temperature, pressure, and the concentration of reactants to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Involving nucleophilic or electrophilic reagents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and solvents like ethanol, methanol, or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it may bind to a particular enzyme’s active site, altering its activity and affecting metabolic processes.
相似化合物的比较
Similar Compounds
- N-Allyl-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]sulfanyl}acetamide
- N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide
Uniqueness
N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide stands out due to its specific structural features, such as the quinazolinyl sulfanyl moiety, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
属性
分子式 |
C20H18FN3OS |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C20H18FN3OS/c1-3-10-22-18(25)12-26-20-16-9-4-13(2)11-17(16)23-19(24-20)14-5-7-15(21)8-6-14/h3-9,11H,1,10,12H2,2H3,(H,22,25) |
InChI 键 |
WOAGSMKQZICPCJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]pentan-1-OL](/img/structure/B12591795.png)
![[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone](/img/structure/B12591800.png)
![[1,3'-Bi-1H-indole]-3-acetamide, N,N-dimethyl-](/img/structure/B12591810.png)
![5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12591818.png)
![2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide](/img/structure/B12591853.png)
![5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591858.png)

![N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine](/img/structure/B12591864.png)
![Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-](/img/structure/B12591865.png)
![2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile](/img/structure/B12591868.png)
![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)

![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)

